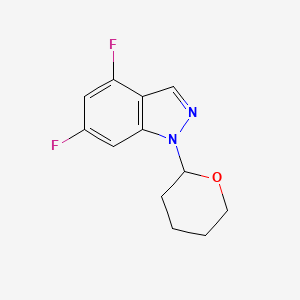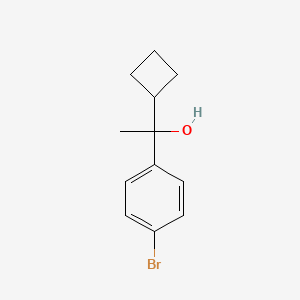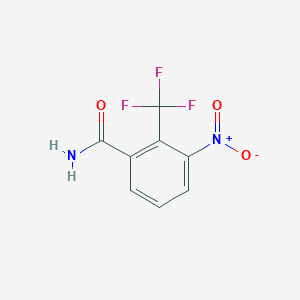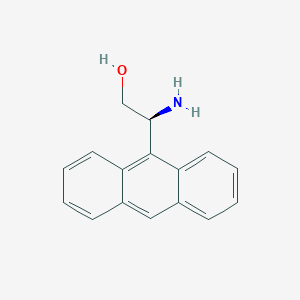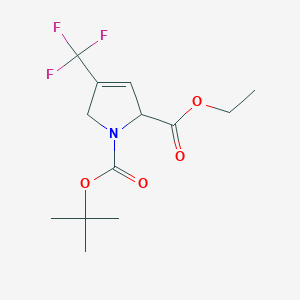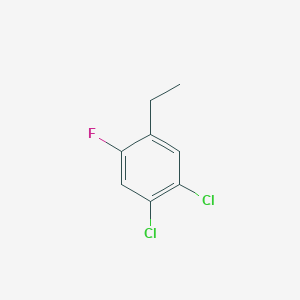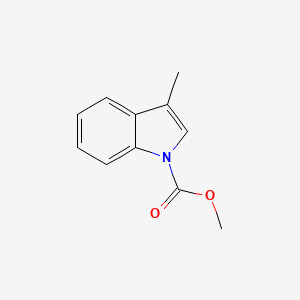
Methyl 3-methyl-1h-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-1h-indole-1-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indoles are heterocyclic compounds that play a crucial role in various natural products and synthetic drugs. The indole nucleus is a prevalent motif in many bioactive molecules, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-1h-indole-1-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 1-Methylindole-3-carboxylic acid.
Reduction: 3-Methyl-1h-indole-1-carbinol.
Substitution: Various substituted indoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-1h-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: Investigated for its role in biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-1h-indole-1-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like nitric oxide synthase and protein kinase C alpha, leading to anticancer and anti-inflammatory effects . The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 3-methyl-1h-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike methyl indole-3-carboxylate, which lacks the methyl group at the C-3 position, this compound exhibits enhanced reactivity in electrophilic substitution reactions . Compared to methyl 1h-indazole-3-carboxylate, it has a different nitrogen positioning, affecting its binding affinity to biological targets . Skatole, or 3-methylindole, lacks the ester group, making it less versatile in synthetic applications .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 3-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-7-12(11(13)14-2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
Clave InChI |
PLYOCHMABYWYHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


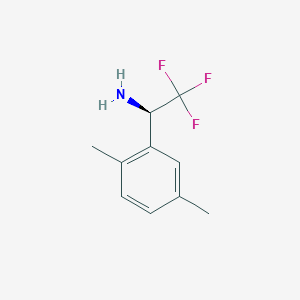
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
